5',7'-difluoro-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluorospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is part of the dihydronaphthalene family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 6,8-Difluorospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one involves several steps. One common method includes the cyclization of 2,2-difluorovinyl ketones bearing an aryl group using a trimethylsilylating agent such as Me3SiOTf or Me3SiB(OTf)4 . Another approach involves the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a synthetic precursor, which undergoes a series of reactions to form the desired spirocyclic structure .
Chemical Reactions Analysis
6,8-Difluorospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,8-Difluorospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,8-Difluorospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
6,8-Difluorospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one can be compared to other spirocyclic compounds, such as:
6,6-Difluorospiro[3.3]heptane: This compound has a similar spirocyclic structure but differs in the size and functionalization of the rings.
Dihydronaphthalenes: These compounds share the dihydronaphthalene core but lack the spirocyclic feature, making them less rigid and potentially less selective in their interactions.
The uniqueness of 6,8-Difluorospiro[2,3-dihydronaphthalene-4,1’-cyclopropane]-1-one lies in its combination of fluorine atoms and spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6,8-difluorospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O/c13-7-5-8-11(9(14)6-7)10(15)1-2-12(8)3-4-12/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRCHXIKQFBWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)C3=C(C1=O)C(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.